molecular formula C10H15N3O2 B13529752 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid

Cat. No.: B13529752
M. Wt: 209.24 g/mol
InChI Key: ZNHLNVUDQGGBGM-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropylamino group and a 2-methyl-1H-imidazol-1-yl group attached to a propanoic acid backbone, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopropylamino Group: This step involves the reaction of cyclopropylamine with an appropriate halogenated precursor under controlled conditions to form the cyclopropylamino group.

    Introduction of the Imidazole Ring: The 2-methyl-1H-imidazole moiety is introduced through a nucleophilic substitution reaction, where an imidazole derivative reacts with a suitable electrophile.

    Coupling with Propanoic Acid: The final step involves coupling the cyclopropylamino and imidazole intermediates with a propanoic acid derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Methyl-1H-imidazol-1-yl)acetic acid: Shares the imidazole moiety but differs in the side chain structure.

    4-(2-Methyl-1H-imidazol-1-yl)benzoic acid: Contains a benzoic acid group instead of a propanoic acid group.

Uniqueness

2-(Cyclopropylamino)-3-(2-methyl-1h-imidazol-1-yl)propanoic acid is unique due to the presence of both cyclopropylamino and imidazole groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

2-(cyclopropylamino)-3-(2-methylimidazol-1-yl)propanoic acid

InChI

InChI=1S/C10H15N3O2/c1-7-11-4-5-13(7)6-9(10(14)15)12-8-2-3-8/h4-5,8-9,12H,2-3,6H2,1H3,(H,14,15)

InChI Key

ZNHLNVUDQGGBGM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC(C(=O)O)NC2CC2

Origin of Product

United States

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